naringenin

Description

Properties

IUPAC Name |

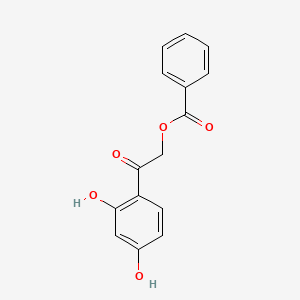

[2-(2,4-dihydroxyphenyl)-2-oxoethyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)14(18)9-20-15(19)10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHSYFGFULSUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Naringenin

De Novo Biosynthesis Pathways in Plants

The de novo biosynthesis of naringenin (B18129) in plants is intricately linked to the phenylpropanoid pathway, a major metabolic route that converts aromatic amino acids into a diverse range of secondary metabolites. frontiersin.orgnih.govpurdue.edu This pathway involves a series of enzymatic reactions that transform phenylalanine or tyrosine into the this compound precursor, 4-coumaroyl-CoA, which then enters the flavonoid-specific branch. frontiersin.orgnih.govnih.govrsc.org

Phenylpropanoid Pathway Enzymes and Intermediates

The initial steps of this compound biosynthesis within the phenylpropanoid pathway involve key enzymes that catalyze the conversion of amino acids to activated cinnamic acid derivatives.

The phenylpropanoid pathway typically begins with the deamination of L-phenylalanine, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL). nih.govnih.govscienceopen.comscielo.br This enzyme facilitates the non-oxidative removal of an amino group, yielding trans-cinnamic acid. nih.gov In some plants, particularly monocots, Tyrosine Ammonia-Lyase (TAL) can also initiate the pathway by converting L-tyrosine directly to p-coumaric acid. nih.govnih.govbiocat.com Some enzymes exhibit both PAL and TAL activities, allowing them to utilize both phenylalanine and tyrosine as substrates. purdue.edu These ammonia (B1221849) lyases contain a methylidene imidazol-5-one (MIO) prosthetic group essential for their catalytic activity. nih.gov

Following the formation of p-coumaric acid (either directly from tyrosine or from the hydroxylation of cinnamic acid derived from phenylalanine), the enzyme 4-Coumarate:CoA Ligase (4CL) plays a crucial role in activating this intermediate. frontiersin.orgnih.govnih.govrsc.orgacs.org 4CL catalyzes the formation of a thioester bond between the carboxyl group of p-coumaric acid and coenzyme A (CoA), producing p-coumaroyl-CoA. rsc.orgacs.orgresearchgate.net This activated form, p-coumaroyl-CoA, serves as the starter unit for the subsequent steps in flavonoid biosynthesis. nih.govnih.govwikipedia.org Plant 4CLs involved in flavonoid biosynthesis often group into specific clades distinct from those involved in lignin (B12514952) biosynthesis. rsc.org

The committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS). rsc.orgwikipedia.orgfrontiersin.org CHS utilizes p-coumaroyl-CoA as a starter molecule and catalyzes successive decarboxylative condensations with three molecules of malonyl-CoA. nih.govacs.orgresearchgate.netwikipedia.org Malonyl-CoA is derived from the carboxylation of acetyl-CoA. researchgate.net This iterative condensation results in the formation of a linear tetraketide intermediate. nih.gov CHS then facilitates the intramolecular cyclization of this tetraketide through a Claisen condensation, yielding this compound chalcone (2',4,4',6'-tetrahydroxychalcone). nih.govrsc.orgwikipedia.org

This compound chalcone is then isomerized to the flavanone (B1672756) this compound. rsc.orgwikipedia.orgfrontiersin.orgacs.org While this compound chalcone can undergo spontaneous cyclization, this process is efficiently catalyzed in planta by Chalcone Isomerase (CHI). wikipedia.orgacs.org CHI catalyzes a stereospecific isomerization, leading to the formation of the characteristic 2,3-dihydro-4-pyrone ring of this compound. nih.govacs.orgnih.gov There are different types of CHIs, with Type I being specific for this compound chalcone and Type II reacting with both this compound chalcone and isoliquiritigenin. jst.go.jp CHI-like proteins (CHILs) have also been identified, which can enhance chalcone formation by interacting with CHS, thereby increasing the efficiency of this compound chalcone synthesis. nih.govrsc.orgfrontiersin.orgfrontiersin.org Structural studies of CHI enzymes have provided insights into the molecular mechanism of this compound chalcone isomerization. nih.govnih.gov

Here is a table summarizing the key enzymes and intermediates in the de novo biosynthesis of this compound in plants:

| Enzyme | Substrate(s) | Product(s) | Role in Pathway |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Initiates phenylpropanoid pathway (in dicots) |

| Tyrosine Ammonia-Lyase (TAL) | L-Tyrosine | p-Coumaric acid | Initiates phenylpropanoid pathway (in monocots) |

| Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | Hydroxylation step (in dicots) |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA, AMP, PPi | Activates p-coumaric acid |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | This compound chalcone | Catalyzes condensations and initial cyclization |

| Chalcone Isomerase (CHI) | This compound chalcone | This compound | Stereospecific isomerization to form flavanone |

Comparative Analysis of Biosynthetic Routes in Monocotyledonous and Dicotyledonous Plants

While the core phenylpropanoid pathway is conserved, there are notable differences in the initial steps of this compound biosynthesis between monocotyledonous and dicotyledonous plants. In dicots, the pathway primarily starts with L-phenylalanine, which is deaminated by PAL to form trans-cinnamic acid. nih.govnih.gov A subsequent hydroxylation at the 4-position of the aromatic ring, catalyzed by Cinnamate 4-Hydroxylase (C4H), is required to produce p-coumaric acid. nih.govnih.gov

In contrast, monocots can utilize both L-phenylalanine and L-tyrosine to produce p-coumaric acid. nih.govnih.gov Many monocots possess a bifunctional PAL/TAL enzyme or a dedicated TAL that can directly convert L-tyrosine to p-coumaric acid, bypassing the need for the C4H-catalyzed hydroxylation step. nih.govnih.gov Despite the apparent energetic efficiency of the tyrosine pathway, dicots have retained the phenylalanine pathway, which may be important for the synthesis of other downstream metabolites like benzenoid volatiles and salicylic (B10762653) acid. rsc.org

The 4CL enzymes also show phylogenetic divergence between monocots and dicots, with distinct classes involved in different branches of the phenylpropanoid pathway, such as flavonoid versus lignin biosynthesis. rsc.org

Microbial Biosynthesis and Heterologous Expression Systems

Beyond plants, this compound biosynthesis has been discovered in certain microorganisms, notably the actinobacterium Streptomyces clavuligerus. nih.govmdpi.comnih.gov In S. clavuligerus, this compound production involves a chalcone synthase (Ncs) that uses p-coumaric acid as a starter unit, a tyrosine ammonia lyase (TAL) that forms p-coumaric acid from tyrosine, and a P450 monooxygenase (NcyP) proposed to be involved in the cyclization of this compound chalcone. nih.govmdpi.comnih.gov This differs from the plant pathway where CHI catalyzes the cyclization. nih.govmdpi.com

The potential for microbial production of this compound has led to significant research into reconstituting its biosynthetic pathway in heterologous expression systems, primarily Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgasm.orgbiorxiv.orginternationalscholarsjournals.comnih.gov These engineered microorganisms serve as cellular biofactories for producing this compound. asm.org

Reconstitution of the this compound pathway in these hosts typically involves introducing genes encoding key plant enzymes such as PAL or TAL, 4CL, CHS, and CHI. frontiersin.orgigem.orgasm.orgnih.gov For instance, expressing TAL, 4CL, CHS, and CHI from various plant sources in E. coli has enabled this compound production from supplemented tyrosine or p-coumaric acid. frontiersin.orgigem.orgnih.gov Similarly, introducing genes for PAL or TAL, 4CL, CHS, and CHI into S. cerevisiae allows for this compound biosynthesis from phenylalanine or tyrosine. frontiersin.orgasm.orgpurdue.edu

Metabolic engineering strategies are often employed to optimize this compound production in these microbial systems. This includes optimizing precursor supply, such as increasing the availability of L-tyrosine, L-phenylalanine, or malonyl-CoA, and inhibiting competing pathways. frontiersin.orgbiorxiv.orgacs.org Different combinations of enzymes from various organisms are tested to identify highly efficient pathways. purdue.edunih.gov For example, studies have shown successful this compound production in E. coli by expressing specific combinations of TAL, 4CL, CHS, and CHI genes. nih.gov

Data from studies on microbial production highlight the impact of different host organisms and engineering strategies on this compound yield.

Here is a table illustrating some reported this compound production titers in heterologous expression systems:

| Host Organism | Precursor(s) Used | Key Enzymes Expressed | Reported this compound Titer | Reference |

| Escherichia coli | Tyrosine | TAL, 4CL, CHS, CHI | 1,073 mg/L | frontiersin.org |

| Escherichia coli | Glucose | Pathway from glucose | 588 mg/L | frontiersin.orgnih.gov |

| Escherichia coli | p-Coumaric acid | 4CL, CHS, CHI | Up to ~300 mg/L (initial) | acs.org |

| Saccharomyces cerevisiae | Phenylalanine | PAL, 4CL, CHS, CHI | 8.9 mg/L | frontiersin.org |

| Saccharomyces cerevisiae | Glucose | Pathway from glucose | 1,129 mg/L | frontiersin.org |

| Saccharomyces cerevisiae | L-Tyrosine, L-Phenylalanine | PAL/TAL, 4CL, CHS, CHI | 6.10 ± 0.52 mg/L | asm.org |

| Penicillium rubens | p-Coumaric acid | 4CL, CHS | 0.88 mM (from fed precursor) | nih.gov |

These studies demonstrate the feasibility of microbial platforms for sustainable this compound production, offering an alternative to traditional plant extraction. frontiersin.orgigem.orgasm.org

This compound Production in Prokaryotic Hosts

Prokaryotic organisms, particularly bacteria, have been extensively engineered for the heterologous production of this compound due to their rapid growth rates and well-characterized genetics.

Escherichia coli as a Biofactory

Escherichia coli has been widely explored as a microbial cell factory for this compound production. Metabolic engineering strategies in E. coli often focus on enhancing the availability of the key precursors, malonyl-CoA and p-coumaroyl-CoA, and optimizing the expression of heterologous plant enzymes (CHS and CHI).

Studies have demonstrated the successful introduction of the this compound biosynthesis pathway into E. coli by expressing enzymes such as 4CL from Arabidopsis thaliana, CHS from Petunia hybrida, and CHI from Citrus maxima. Increasing the supply of acetyl-CoA, a precursor for malonyl-CoA, has been shown to improve this compound production. Fine-tuning the expression of genes involved in central metabolic pathways, such as pckA, which affects the oxaloacetate-phosphoenolpyruvate node, can redirect carbon flux towards this compound biosynthesis. Transcriptional and translational regulation of pckA expression has led to significant increases in this compound titers.

Enhancing intracellular malonyl-CoA availability is a major bottleneck in microbial this compound production. Engineering strategies, including promoter engineering to fine-tune acetyl-CoA carboxylase expression, have been employed to address this limitation, resulting in increased this compound production. The use of a malonate assimilation pathway by overexpressing malonate synthase (MatB) and malonate carrier protein (MatC) from Rhizobium trifolii in E. coli has also been shown to improve this compound production by enabling the utilization of exogenous malonate for malonyl-CoA synthesis.

High-throughput screening methods utilizing promoter libraries with varying strengths have been applied to optimize the expression levels of this compound biosynthetic pathway genes in E. coli. This approach has led to strains with significantly increased this compound titers compared to those optimized using traditional methods.

Data from a study on engineered E. coli for this compound production from acetate (B1210297) showed a notable increase in titer after optimizing pckA expression:

| Strain | This compound Titer (mg/L) | Fold Increase (vs. unoptimized) |

| Unoptimized Strain | ~2.45 | 1.0 |

| Flux-Optimized Strain | 122.12 | 49.8 |

Data derived from search result.

Another study focusing on this compound 7-sulfate production in engineered E. coli expressing a sulfotransferase from Arabidopsis thaliana achieved a bioproductivity of 135.49 μM (approximately 47.7 mg/L) in a 3-L fermenter at 36 hours.

Acinetobacter baylyi ADP1 Metabolic Engineering

Acinetobacter baylyi ADP1 has also been explored for this compound production. Similar to E. coli, the this compound synthesis pathway involving CHS and CHI is introduced into A. baylyi ADP1. This pathway relies on the availability of malonyl-CoA and p-coumaroyl-CoA. Studies have focused on constructing the this compound production pathway from coumarate via a chalcone intermediate in A. baylyi ADP1.

Small-scale production and fed-batch fermentation experiments have been conducted to monitor this compound production in engineered A. baylyi ADP1.

Streptomyces clavuligerus Biosynthetic Mechanisms

Interestingly, this compound has been reported to be naturally produced by the actinobacterium Streptomyces clavuligerus, a microorganism known for producing clavulanic acid. This was the first report of natural this compound production in a prokaryote.

The biosynthesis of this compound in S. clavuligerus involves a chalcone synthase (ncs) that utilizes p-coumaric acid as a starter unit, a P450 monooxygenase (ncyP), and a PAL/TAL ammonia lyase (tal). These three genes are required for this compound biosynthesis in S. clavuligerus. Unlike the clustered genes typically involved in secondary metabolite biosynthesis in Streptomyces, these genes are not clustered together.

In S. clavuligerus, the p-coumaric acid starter unit is formed from L-tyrosine by the action of the TAL enzyme. While plants use a chalcone isomerase for the cyclization step of this compound chalcone, S. clavuligerus is proposed to use a P450 monooxygenase to complete this cyclization. Supplementation of cultures with phenylalanine or tyrosine has been shown to increase this compound production in S. clavuligerus.

This compound Production in Eukaryotic Microbial Hosts

Eukaryotic microbial hosts, particularly yeasts and filamentous fungi, offer advantages such as compartmentalization and post-translational modifications, making them suitable for producing complex natural products like flavonoids.

Saccharomyces cerevisiae Engineering for Flavonoid Production

Saccharomyces cerevisiae (baker's yeast) is a well-characterized model organism and a popular host for metabolic engineering due to its robust growth and available genetic tools. It has been engineered to produce this compound from various carbon sources, including glucose.

The this compound biosynthetic pathway has been introduced into S. cerevisiae by expressing heterologous enzymes such as PAL/TAL, 4CL, CHS, and CHI. Systems biology approaches, including in silico predictions, have been used to identify optimal metabolic pathways for this compound biosynthesis in yeast. Bicistronic expression strategies utilizing 2A peptide sequences have also been employed to express multiple genes in the this compound pathway in S. cerevisiae.

Increasing the availability of precursors like p-coumaric acid and malonyl-CoA is crucial for enhancing this compound production in S. cerevisiae. Strategies include optimizing the shikimic acid and aromatic amino acid pathways to redirect carbon flux. Overexpression of endogenous malonyl-CoA synthesis pathway genes and the introduction of heterologous pathways have also been explored.

Gene source screening for enzymes like 4CL and CHS has been shown to significantly improve this compound yields in engineered S. cerevisiae. Different combinations of 4CL and CHS from various plant sources have been tested to identify the most efficient enzyme pairs.

Studies have reported varying this compound titers in engineered S. cerevisiae. One study achieved a titer of 6.10 ± 0.52 mg/L (22.41 ± 1.91 µM) with a productivity of 40.67 ± 3.47 µg/Lh in batch fermentation. Another study achieved 28.68 mg/L and up to 24 mg/L with specific enzyme combinations. More recent systems engineering approaches have led to significantly higher titers, reaching 986.2 mg/L in shake flasks and 3420.6 mg/L in a 5 L bioreactor by optimizing multiple pathways and regulating subcellular carbon trafficking.

Data illustrating the impact of gene source screening on this compound production in S. cerevisiae:

| 4CL Gene Source | CHS Gene Source | This compound Production (mg/L) |

| A. thaliana | A. thaliana | 0.26 |

| M. truncatula | V. vinifera | 24.00 |

| M. truncatula | G. uralensis | 24.00 |

| Best Combination | Best Combination | 28.68 |

Data derived from search result.

Filamentous Fungi Systems (e.g., Penicillium rubens) for this compound Production

Filamentous fungi, such as Penicillium rubens, have also been investigated as potential hosts for heterologous this compound production. P. rubens is a well-characterized organism used in industrial production of other compounds.

Introducing plant genes encoding CHS and 4CL into the genome of P. rubens has enabled this compound production from fed p-coumaric acid. While initial attempts with expressing only 4CL suggested that native CoA ligases could partially support the conversion of p-coumaric acid, coexpression of both plant CHS and 4CL genes proved to be a more effective strategy for achieving higher this compound titers.

Research in P. rubens has shown promising results, with studies achieving a high molar yield of this compound (88%) from fed p-coumaric acid, resulting in a titer of 0.88 mM. However, rapid degradation of this compound has also been observed in P. rubens cultures, suggesting the presence of fungal degradation pathways distinct from those reported in other fungi. Investigating and mitigating this degradation is an important aspect for improving this compound yields in this host.

Data from a study on this compound production in engineered Penicillium rubens:

| Strain | Precursor Fed | This compound Titer (mM) | Molar Yield (%) |

| P. rubens 4xKO-3F | p-coumaric acid | 0.88 | 88 |

Data derived from search results.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 932 |

| 4-Coumaroyl-CoA | 6440013 |

| Malonyl-CoA | 644066 |

| Phenylalanine | 614 [Search needed] |

| Tyrosine | 6057 |

| Shikimic acid | 10059 [Search needed] |

| Cinnamic acid | 444539 |

| p-Coumaric acid | 637542 |

| This compound chalcone | 5281124 [Search needed] |

| This compound 7-sulfate | 16018930 [Search needed] |

| Malonate | 867 [Search needed] |

| Acetyl-CoA | 444069 [Search needed] |

| Oxaloacetate | 970 [Search needed] |

| Phosphoenolpyruvate | 10501 [Search needed] |

| Eriodictyol (B191197) | 439247 [Search needed] |

| Pinocembrin (B1678385) | 10113 [Search needed] |

This compound, a significant flavanone, serves as a pivotal intermediate in the intricate biosynthesis of a wide array of bioactive flavonoids. Traditionally sourced through extraction from plant materials, the escalating global demand coupled with the inherently low natural abundance of this compound has catalyzed significant research into alternative production methods. Microbial biosynthesis, leveraging genetically engineered microorganisms, has emerged as a promising, controlled, and sustainable strategy for producing this compound.

The primary route for this compound biosynthesis is the phenylpropanoid pathway. This metabolic cascade typically commences with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. This critical step is catalyzed by the enzyme chalcone synthase (CHS). The product of this condensation is this compound chalcone, which subsequently undergoes isomerization to form this compound, a reaction facilitated by chalcone isomerase (CHI). The essential precursor, p-coumaroyl-CoA, is synthesized from the aromatic amino acids phenylalanine or tyrosine through a series of enzymatic transformations involving phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL), followed by cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL).

This compound Production in Prokaryotic Hosts

Prokaryotic organisms, particularly bacteria, have been extensively investigated and engineered for the heterologous production of this compound. Their rapid growth rates, relatively simple genetic manipulation, and well-understood metabolic pathways make them attractive platforms for synthetic biology applications.

Escherichia coli as a Biofactory

Escherichia coli stands out as a widely utilized microbial cell factory for the biosynthesis of this compound. Metabolic engineering efforts in E. coli are commonly directed towards augmenting the intracellular pools of the key precursors, malonyl-CoA and p-coumaroyl-CoA, and optimizing the functional expression of heterologous plant-derived enzymes, specifically CHS and CHI.

Successful reconstitution of the this compound biosynthesis pathway in E. coli has been achieved through the expression of enzymes sourced from various plant species, including 4CL from Arabidopsis thaliana, CHS from Petunia hybrida, and CHI from Citrus maxima. Increasing the availability of acetyl-CoA, a direct precursor for malonyl-CoA, has been demonstrated to enhance this compound production. Precise modulation of genes within central metabolic pathways, such as pckA, which influences the oxaloacetate-phosphoenolpyruvate node, can effectively redirect carbon flux towards the this compound biosynthetic route. Both transcriptional and translational regulation of pckA expression have been shown to result in substantial increases in this compound titers.

The limited availability of intracellular malonyl-CoA represents a significant bottleneck in microbial this compound production. To overcome this, engineering strategies such as promoter engineering have been employed to fine-tune the expression of acetyl-CoA carboxylase, leading to improved this compound yields. The introduction of a malonate assimilation pathway, involving the overexpression of malonate synthase (MatB) and malonate carrier protein (MatC) from Rhizobium trifolii, has also been effective in boosting this compound production in E. coli by enabling the utilization of exogenous malonate as a substrate for malonyl-CoA synthesis.

Iterative high-throughput screening methods employing libraries of constitutive promoters with varying strengths have been successfully applied to optimize the expression levels of the genes within the this compound biosynthetic pathway in E. coli. This approach has yielded engineered strains exhibiting significantly higher this compound titers compared to those optimized using more traditional modular strategies.

Detailed research findings on engineered E. coli strains highlight the impact of metabolic interventions on this compound production. For instance, a study focusing on optimizing pckA expression for this compound production from acetate demonstrated a remarkable increase in titer:

| Strain | This compound Titer (mg/L) | Fold Increase (vs. unoptimized) |

| Unoptimized Strain | ~2.45 | 1.0 |

| Flux-Optimized Strain | 122.12 | 49.8 |

Data derived from search result.

Another study explored the production of sulfated this compound, specifically this compound 7-sulfate, in engineered E. coli expressing a sulfotransferase from Arabidopsis thaliana. This engineered strain achieved a bioproductivity of 135.49 μM (approximately 47.7 mg/L) in a 3-L fermenter within 36 hours.

Acinetobacter baylyi ADP1 Metabolic Engineering

Acinetobacter baylyi ADP1 represents another prokaryotic host that has been investigated for this compound production. Similar to E. coli, the core this compound synthesis pathway, mediated by CHS and CHI, is introduced into A. baylyi ADP1. The efficiency of this pathway is contingent upon the adequate supply of malonyl-CoA and p-coumaroyl-CoA. Research efforts have focused on establishing the this compound production pathway from coumarate, proceeding through a chalcone intermediate in A. baylyi ADP1.

Studies have included small-scale production and fed-batch fermentation experiments to evaluate and monitor this compound production in engineered A. baylyi ADP1 strains.

Streptomyces clavuligerus Biosynthetic Mechanisms

Intriguingly, this compound has been identified as a natural product of the actinobacterium Streptomyces clavuligerus. This discovery was significant as it marked the first reported instance of natural this compound production in a prokaryotic organism. S. clavuligerus is a well-known microorganism recognized for its industrial production of clavulanic acid.

The biosynthesis of this compound in S. clavuligerus involves a specific set of enzymes: a chalcone synthase (ncs) that utilizes p-coumaric acid as the starter unit, a P450 monooxygenase (ncyP), and a PAL/TAL ammonia lyase (tal). Genetic studies, including gene deletion and complementation experiments, have confirmed that these three genes are essential for this compound biosynthesis in S. clavuligerus. Notably, unlike the typical organization of genes involved in secondary metabolite biosynthesis in Streptomyces, these this compound biosynthetic genes are not found in a single clustered locus.

In S. clavuligerus, the p-coumaric acid starter unit is derived from L-tyrosine through the action of the TAL enzyme. While plants employ a chalcone isomerase to catalyze the cyclization of this compound chalcone, it is hypothesized that S. clavuligerus utilizes the P450 monooxygenase (ncyP) to facilitate this cyclization step. Supplementation of S. clavuligerus cultures with phenylalanine or tyrosine has been shown to lead to increased this compound production.

This compound Production in Eukaryotic Microbial Hosts

Eukaryotic microbial hosts, including yeasts and filamentous fungi, offer distinct advantages for the production of complex natural products like flavonoids. These advantages stem from their cellular compartmentalization, which can help channel metabolic intermediates, and their capacity for post-translational modifications that may be necessary for the proper folding and function of heterologous enzymes.

Saccharomyces cerevisiae Engineering for Flavonoid Production

Saccharomyces cerevisiae, commonly known as baker's yeast, is a well-established model organism and a favored host for metabolic engineering applications due to its rapid growth, genetic tractability, and extensive availability of molecular tools. S. cerevisiae has been successfully engineered to produce this compound using various carbon sources, including glucose.

The complete this compound biosynthetic pathway has been functionally reconstituted in S. cerevisiae through the heterologous expression of key enzymes such as PAL/TAL, 4CL, CHS, and CHI. Systems biology approaches, including in silico metabolic modeling and prediction, have been instrumental in identifying and optimizing the most efficient metabolic routes for this compound biosynthesis within the yeast cellular environment. Innovative molecular strategies, such as bicistronic expression systems employing 2A peptide sequences, have been implemented to enable the simultaneous expression of multiple genes involved in the this compound pathway from a single transcript in S. cerevisiae.

A critical factor for enhancing this compound production in S. cerevisiae is increasing the intracellular supply of precursors like p-coumaric acid and malonyl-CoA. Metabolic engineering strategies have focused on optimizing the native shikimic acid and aromatic amino acid pathways to redirect metabolic flux towards these precursors. Overexpression of endogenous genes involved in malonyl-CoA synthesis and the introduction of heterologous pathways have also been explored to boost malonyl-CoA availability.

Screening different gene sources for enzymes such as 4CL and CHS has proven to be a highly effective strategy for significantly improving this compound yields in engineered S. cerevisiae strains. Various combinations of 4CL and CHS enzymes from different plant species have been systematically evaluated to identify optimal pairings that maximize catalytic efficiency and this compound production.

Reported this compound titers in engineered S. cerevisiae vary depending on the specific engineering strategies employed. One study reported a titer of 6.10 ± 0.52 mg/L (equivalent to 22.41 ± 1.91 µM) with a productivity of 40.67 ± 3.47 µg/Lh in batch fermentation. Another study achieved titers of 28.68 mg/L and up to 24 mg/L by optimizing enzyme combinations through gene source screening. More recent advancements utilizing comprehensive systems engineering approaches, which involve optimizing multiple metabolic pathways and regulating subcellular carbon trafficking, have led to significantly higher this compound titers, reaching 986.2 mg/L in shake flasks and an impressive 3420.6 mg/L in a 5 L bioreactor.

Data from a study demonstrating the impact of gene source screening on this compound production in S. cerevisiae:

| 4CL Gene Source | CHS Gene Source | This compound Production (mg/L) |

| A. thaliana | A. thaliana | 0.26 |

| M. truncatula | V. vinifera | 24.00 |

| M. truncatula | G. uralensis | 24.00 |

| Best Combination | Best Combination | 28.68 |

Data derived from search result.

Filamentous Fungi Systems (e.g., Penicillium rubens) for this compound Production

Filamentous fungi, such as Penicillium rubens, have also been investigated as promising host organisms for the heterologous production of this compound. P. rubens is a well-characterized filamentous fungus with a history of use in the industrial production of various compounds, including β-lactam antibiotics.

The introduction of plant-derived genes encoding CHS and 4CL into the genome of P. rubens has enabled the biosynthesis of this compound when the fungus is supplied with p-coumaric acid as a precursor. While initial experiments involving the expression of only 4CL suggested that native CoA ligases in P. rubens could partially facilitate the conversion of p-coumaric acid, the coexpression of both heterologous plant CHS and 4CL genes proved to be a more effective strategy for achieving higher this compound titers.

Data from a study on this compound production in engineered Penicillium rubens:

| Strain | Precursor Fed | This compound Titer (mM) | Molar Yield (%) |

| P. rubens 4xKO-3F | p-coumaric acid | 0.88 | 88 |

Data derived from search results.

Optimization Strategies for Heterologous this compound Production

Precursor Supplementation and Carbon Source Utilization

Efficient supply of the key precursors, p-coumaroyl-CoA and malonyl-CoA, is critical for high-level this compound production in heterologous hosts. biorxiv.orgacs.orgacs.orgresearchgate.net Limited availability of these precursors, particularly malonyl-CoA, is often a major bottleneck in microbial this compound production, as malonyl-CoA is also heavily utilized in primary metabolism for fatty acid biosynthesis. acs.orgasm.orgacs.org

Supplementation of the culture medium with precursors like p-coumaric acid or malonate can enhance this compound production. acs.orgasm.orgacs.org Studies have shown that feeding p-coumaric acid can lead to significantly higher this compound titers compared to production solely from glucose. asm.org For instance, S. cerevisiae has been reported to produce up to 650 mg/L of this compound when fed p-coumaric acid, compared to up to 100 mg/L from glucose. asm.org

The choice of carbon source also significantly impacts this compound yield. Different carbon sources can influence the availability of precursors like malonyl-CoA. Studies in Penicillium rubens showed that utilizing glucose rather than lactose (B1674315) notably increased the final titers of this compound. acs.org Cultivation in fructose- or sucrose-containing media also supported higher conversion of fed p-coumaric acid and accumulation of this compound compared to lactose. acs.org In engineered S. cerevisiae strains, using sucrose (B13894) and glycerol (B35011) as carbon sources instead of glucose has been shown to increase this compound yield, attributed to different breakdown processes of these sugars. acs.orgresearchgate.net

Metabolic Flux Redirection and Bottleneck Alleviation

Redirecting metabolic flux towards the this compound biosynthetic pathway and alleviating bottlenecks are crucial for improving production. acs.orgasm.orgacs.org Strategies often involve increasing precursor supply and inhibiting competing pathways that divert carbon flux away from this compound synthesis. acs.org

One significant bottleneck is the limited availability of intracellular malonyl-CoA. acs.orgasm.orgacs.org Metabolic engineering approaches to increase malonyl-CoA supply include overexpression of genes involved in its synthesis, such as acetyl-CoA carboxylase (ACC), or introducing pathways for malonate assimilation. acs.orgacs.orgresearchgate.net

Another common bottleneck occurs downstream of p-coumaric acid, particularly at the chalcone synthase (CHS) step, as CHS can have low catalytic activity. nih.gov Accumulation of intermediate metabolites like p-coumaric acid can indicate a bottleneck in downstream reactions. acs.orgresearchgate.netnih.govplos.org Alleviating this bottleneck can involve increasing the expression or activity of downstream enzymes like CHS and chalcone isomerase (CHI). nih.govacs.org

Metabolic flux can also be redirected by eliminating genes of competing pathways or overexpressing genes of by-product formation to reduce the accumulation of toxic intermediates. asm.org For example, in S. cerevisiae, deregulation of aromatic amino acid synthesis can increase phenylalanine and tyrosine levels, but may also lead to the accumulation of byproducts like phenylethanol. nih.gov Strategies to reduce the diversion of aromatic amino acid biosynthesis into byproducts are necessary. nih.gov

In E. coli utilizing acetate as a carbon source, metabolic flux redistribution via glyoxylate (B1226380) cycle activation and optimization of flux at the oxaloacetate (OAA)-phosphoenolpyruvate (PEP) node have been identified as important for efficient this compound production. nih.govresearchgate.net Overexpression of genes like acs (acetyl-CoA synthase) and controlled expression of pckA (phosphoenolpyruvate carboxykinase) can enhance acetyl-CoA availability and redirect flux towards this compound biosynthesis. nih.govresearchgate.netoup.com

Gene Selection and Enzyme Engineering for Enhanced Yields

The selection of genes encoding the pathway enzymes and engineering these enzymes for enhanced activity and specificity are vital for improving this compound yield in heterologous hosts. asm.orgacs.orgacs.org The origin of the enzyme can significantly influence its activity and affect the production rate. acs.org

Key enzymes in the heterologous this compound pathway include PAL/TAL, 4CL, CHS, and CHI. acs.orgasm.orgresearchgate.net Studies have explored using genes from various plant species and microorganisms. asm.orgacs.orgnih.gov For instance, in S. cerevisiae, genes from Rhodobacter capsulatus (PAL/TAL), Solanum lycopersicum (4CL), Hypericum androsaemum (CHS), and Glycine max (CHI) have been used. asm.org The selection can be guided by criteria such as previous evidence of expression in the host, low Michaelis-Menten constant (KM), and the existence of beneficial mutations. asm.org

Enzyme engineering, such as directed evolution, can be applied to improve the catalytic activity of key enzymes like CHS, which is often a rate-limiting step. nih.govacs.org Biosensors for this compound or its intermediates can be used for high-throughput screening of enzyme variants with improved performance. acs.orgnih.gov

Overexpression of pathway genes is a common strategy to increase enzyme levels and drive flux through the pathway. acs.orgacs.orgnih.gov However, simply overexpressing genes may not be sufficient and can sometimes lead to the accumulation of intermediates if downstream steps are limiting. nih.govplos.org Balancing the expression levels of multiple genes in the pathway is crucial for optimal flux. researchgate.netplos.org Strategies like modular pathway engineering, where the pathway is divided into modules and expression levels are combinatorially tuned, have been developed to achieve this balance. researchgate.netplos.org

Fermentation Conditions Optimization

Optimizing fermentation conditions, including media composition, pH, temperature, and aeration, plays a significant role in maximizing heterologous this compound production. acs.orgmdpi.comresearchgate.netacs.org

Media composition, particularly the carbon source, can impact precursor availability as discussed earlier. acs.orgacs.orgresearchgate.net The pH of the culture medium can also influence enzyme activity and product accumulation. Studies in P. rubens showed that optimizing the pH of the media, in addition to changing the carbon source, significantly increased this compound titer. acs.org A pH of 8.0 was found to be optimal in one study. acs.org

Aeration conditions can also affect this compound production, particularly in E. coli. Different aeration levels can influence cell growth and the balance of metabolic pathways. mdpi.com Studies have shown that optimizing dissolved oxygen levels during fermentation can improve this compound titers. mdpi.com

The duration of fermentation is another important factor, as this compound can be subject to degradation over time in some hosts. acs.org Monitoring product accumulation and identifying the optimal harvest time is necessary. acs.org

This compound Degradation Pathways in Engineered Hosts

Degradation of the target product, this compound, by the engineered host or contaminating microorganisms can significantly reduce the final yield. acs.org While plants synthesize this compound, some microorganisms possess pathways to degrade flavonoids, potentially using them as carbon sources or as a detoxification mechanism. acs.org

Studies in P. rubens have observed rapid degradation of this compound along with product accumulation over time. acs.org The concentration of this compound in cultures has been shown to decrease linearly over several hours. acs.org

In bacteria, degradation pathways for flavonoids have been proposed, and some genes potentially associated with the degradation of aromatic compounds have been identified. acs.org For example, an operon in Herbaspirillum seropedicae SmR1 has been shown to be involved in this compound degradation, and its expression is induced by this compound and other related flavonoids. acs.org

Structure Activity Relationship Sar Studies of Naringenin and Its Derivatives

Influence of Hydroxyl Substituents on Biological Activities

The position and number of hydroxyl groups on the flavonoid structure, including naringenin (B18129), play a critical role in their biological activities, particularly antioxidant capacity. Studies comparing this compound (with hydroxyl groups at 4', 5, and 7) to related flavonoids like pinocembrin (B1678385) and eriodictyol (B191197) have demonstrated the impact of B-ring hydroxylation on antioxidant activity. Eriodictyol, possessing two hydroxyl groups on the B-ring, exhibited significantly higher antioxidant activity compared to this compound and pinocembrin, which have one and no hydroxyl groups on the B-ring, respectively. acs.org Specifically, the IC50 values for inhibiting reactive oxygen species (ROS) production in a cellular model were 17.4 ± 0.40 µM for eriodictyol, 30.2 ± 0.61 µM for this compound, and 44.9 ± 0.57 µM for pinocembrin. acs.org This suggests that additional hydroxyl groups on the B-ring enhance the ability of these compounds to scavenge free radicals. Furthermore, the position of hydroxyl groups can influence interactions with biological targets, such as the C1B domain of PKCδ. acs.org

Previous research also indicates that a methoxy (B1213986) or hydroxy substituent at the C-7 position of the flavanone (B1672756) can enhance inhibitory effects on certain cancer cell lines, such as human colon carcinoma (HCT)-116 cells. mdpi.com

Effects of Prenylation on Activity and Cellular Uptake

Prenylation, the addition of a prenyl group to the this compound structure, has been shown to significantly influence its biological activities and cellular uptake. The prenyl group, a lipophilic isoprenoid chain, can enhance cell permeability. researchgate.nettum.de Studies on prenylated this compound derivatives have revealed that the position of the prenyl group affects both anti-influenza virus activity and intracellular distribution. researchgate.net Prenylated this compound derivatives demonstrated strong anti-influenza virus effects, correlating with higher intracellular uptake as observed through fluorescence studies. researchgate.net The steric factor introduced by the prenyl group is considered important for anti-influenza A virus activity. researchgate.net The uptake mechanism can also differ depending on the prenylation position. researchgate.net

Impact of Oxime and Oxime Ether Derivatization on Antiproliferative and Antioxidant Activities

Derivatization of this compound to form oximes and oxime ethers can lead to compounds with altered and potentially enhanced biological activities, including antiproliferative and antioxidant effects. This compound oxime derivative ethers have shown very high antiproliferative activity against various cancer cell lines, including promyelocytic leukemia (HL-60) and breast cancer cell lines (MCF-7, MDA-MB-231). mdpi.com The addition of an oxime group to this compound has been reported to increase its antioxidant activity compared to the parent compound. researchgate.net Studies on naringin (B1676962) oxime, a related compound, showed higher cupric reducing antioxidant capacity (CUPRAC) compared to naringin. science.gov This highlights the potential of oxime and oxime ether modifications to improve the therapeutic potential of this compound.

Stereochemical Considerations and Enantiomeric Effects

This compound possesses a chiral center at the C-2 position, leading to the existence of (S)-naringenin and (R)-naringenin enantiomers. The stereochemistry at this position can influence biological activities. While (S)-naringenin is the predominant naturally occurring enantiomer nih.gov, studies on the biological properties of (R/S)-naringenin mixtures and individual enantiomers are important for understanding stereospecific interactions with biological targets. The biological properties attributed to (R/S)-naringenin include modulation of immune responses, antioxidant and antibacterial properties, and effects on cytochrome P450 enzymes. researchgate.net Obtaining enantiomerically pure forms is crucial for detailed biological testing and SAR studies related to stereochemical effects. researchgate.netresearchgate.net

Modifications to the Keto Group and Resulting Bioactivity

The keto group at the C-4 position of the flavanone structure is another site for potential modification, which can impact bioactivity. This keto group has been identified as a site for interaction in certain reactions, such as the attack by hydrated electrons, which is relevant to antioxidant mechanisms. science.gov Modifications to the keto group, such as reduction to a hydroxyl group (forming flavanols) or conversion to an oxime (as discussed in 4.3), can alter the electronic and steric properties of the molecule, thereby affecting its interactions with biological targets and subsequent bioactivity. For instance, reduced 4-chromanol (B72512) variants have shown more potent antituberculosis activity compared to their corresponding 4-chromanones. acs.org

Computational Approaches in SAR Elucidation

Computational methodologies play a vital role in modern SAR studies of compounds like this compound. Techniques such as molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationships (QSAR), and other chemoinformatics approaches are used to predict binding affinities, understand interaction modes with target proteins, and model ADMET properties. mdpi.comphcog.comresearchgate.netnih.govmdpi.com These in silico methods can complement experimental findings and accelerate the identification of promising this compound derivatives with desired biological activities. For example, molecular docking has been used to study the interaction of this compound with proteins involved in liver fibrosis and SARS-CoV-2 infection. phcog.comresearchgate.netresearchgate.netnih.gov Computational studies can help rationalize the observed effects of structural modifications and guide the synthesis of new derivatives with improved efficacy or selectivity. mdpi.commdpi.com

Preclinical Pharmacological Activities and Biological Effects

Anticancer Research

Naringenin (B18129) exhibits a range of anticancer effects, primarily attributed to its ability to modulate various cellular signaling pathways that are crucial for cancer progression. nih.gov In vitro and in vivo studies have consistently demonstrated its capacity to inhibit the growth and spread of numerous cancer types, including but not limited to breast, lung, liver, and melanoma. nih.govnih.govnih.gov Its anticancer activities are multifaceted, encompassing the inhibition of cancer cell growth, induction of programmed cell death, and interference with processes essential for tumor expansion and metastasis. nih.govnih.gov

Inhibition of Cancer Cell Proliferation in various Cell Lines

A fundamental aspect of this compound's anticancer profile is its ability to inhibit the proliferation of a wide spectrum of cancer cells. This inhibitory action has been observed in a dose-dependent manner across numerous cell lines derived from various human malignancies.

Breast Cancer: this compound has been shown to reduce cell proliferation in estrogen receptor (ER)-positive (MCF-7) and triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-468, BT-549). nih.govnih.gov

Lung Cancer: Studies have documented its anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including A549 and H1299. nih.govresearchgate.net

Gastric Cancer: The compound efficiently inhibits the proliferation of gastric cancer cells, as seen in the SGC-7901 and SNU-1 cell lines. researchgate.netnih.gov

Ovarian Cancer: In ovarian cancer cell lines such as Caov3 and SKOV3, this compound has been reported to inhibit cell proliferation, partly by inactivating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway.

Cervical Cancer: Research has demonstrated significant inhibition of cell viability in cervical cancer cell lines, including HeLa, SiHa, and C33A.

Prostate Cancer: Antiproliferative activity has been noted in prostate cancer cells, for instance, in the DU145 cell line. mdpi.com

Bladder Cancer: this compound has been shown to reduce the viability of bladder cancer cells, including the TSGH-8301, 5637, and T24 cell lines. frontiersin.orgspandidos-publications.com

Liver Cancer: A substantial body of evidence supports this compound's ability to inhibit the growth of human hepatocellular carcinoma cells, with studies frequently utilizing the HepG2, Huh-7, and HA22T cell lines. nih.govsci-hub.catwaocp.org

Melanoma: In malignant melanoma, this compound inhibits tumor cell proliferation in a dose-dependent manner in both murine (B16F10) and human (SK-MEL-28) cell lines. nih.govresearchgate.net

Leukemia: The compound has also been reported to have cytotoxic effects against leukemia cells, such as the HL-60 cell line. waocp.org

Table 1: this compound's Inhibitory Effect on Cancer Cell Line Proliferation This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Breast | MCF-7, MDA-MB-231, MDA-MB-468, BT-549 | Dose-dependent inhibition of proliferation. nih.govnih.gov |

| Lung | A549, H1299 | Significant inhibition of cell viability. nih.govresearchgate.net |

| Gastric | SGC-7901, SNU-1 | Efficiently inhibited cell proliferation in a time- and concentration-dependent manner. researchgate.netnih.gov |

| Ovarian | Caov3, SKOV3 | Inhibited cell proliferation through pathways like PI3K/Akt. |

| Cervical | HeLa, SiHa, C33A | Exerted significant inhibition on cell viability. |

| Prostate | DU145 | Suppressed invasiveness and proliferation. mdpi.com |

| Bladder | TSGH-8301, 5637, T24 | Reduced cell viability and proliferation. frontiersin.orgspandidos-publications.com |

| Liver | HepG2, Huh-7, HA22T | Strong inhibitory effect on growth. nih.govsci-hub.catwaocp.org |

| Melanoma | B16F10, SK-MEL-28 | Inhibited tumor cell proliferation in a dose-dependent manner. nih.govresearchgate.net |

| Leukemia | HL-60 | Demonstrated cytotoxic activity. waocp.org |

Induction of Apoptosis in Neoplastic Cells

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells through multiple molecular mechanisms. A common pathway involves the generation of intracellular reactive oxygen species (ROS). nih.gov This oxidative stress can trigger the mitochondrial-mediated apoptosis pathway. nih.gov Key events in this process include a decrease in the mitochondrial membrane potential, an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the subsequent release of cytochrome C from the mitochondria. nih.govresearchgate.net This cascade leads to the sequential activation of effector caspases, particularly caspase-3 and caspase-9, which are crucial executioners of apoptosis. nih.govresearchgate.net Studies in melanoma and gastric cancer cells have shown that this compound treatment significantly upregulates cleaved caspase-3. nih.govresearchgate.netresearchgate.net Furthermore, in oral cancer cells, this compound-induced apoptosis is mediated by the upregulation of Bid and downregulation of Bcl-xl. benthamdirect.com

Cell Cycle Arrest Mechanisms

Another critical anticancer mechanism of this compound is its ability to halt the cell cycle, thereby preventing cancer cells from dividing and proliferating. Research has shown that this compound can cause cell cycle arrest at different phases, most notably the G0/G1 and G2/M phases. nih.govresearchgate.net In human hepatocellular carcinoma HepG2 cells, this compound treatment leads to an accumulation of cells in both the G0/G1 and G2/M phases, an effect linked to the rapid accumulation of the tumor suppressor protein p53. nih.govresearchgate.net Similarly, in non-small cell lung cancer cells (H1299 and A549), this compound induces G2/M phase arrest, which is associated with the downregulation of key cell cycle proteins cyclin B1 and cyclin-dependent kinase 1 (CDK1). researchgate.netijbs.com In cervical cancer cells, this compound has also been observed to arrest the cell cycle, contributing to its antiproliferative effects. rsc.org

Inhibition of Cancer Cell Migration and Invasion

Metastasis, the process of cancer cells spreading to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated a significant ability to inhibit the migration and invasion of various cancer cells. nih.govnih.govresearchgate.net A key mechanism underlying this effect is the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. nih.govnih.govnih.gov These enzymes are responsible for degrading the extracellular matrix, a crucial step for cancer cell invasion. nih.gov this compound has been shown to reduce the expression and activity of MMP-2 and MMP-9 in lung, gastric, bladder, and liver cancer cells. nih.govspandidos-publications.comsci-hub.catnih.gov For instance, in A549 lung cancer cells and SGC-7901 gastric cancer cells, this compound treatment dramatically decreased cell migration and invasion, which correlated with the downregulation of MMP-2 and MMP-9. nih.govnih.gov This inhibition is often linked to the suppression of signaling pathways such as the Akt pathway. nih.govspandidos-publications.com

Anti-Angiogenic Effects in Tumor Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. This compound exerts anti-angiogenic effects, as demonstrated in both in vitro and ex vivo models. nih.govmetajournal.com It has been shown to potently suppress the migration and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), which are critical steps in the angiogenic process. nih.govresearchgate.net Furthermore, in an ex vivo rat aorta ring assay, this compound significantly attenuated the sprouting of microvessels. nih.govresearchgate.net Mechanistically, these anti-angiogenic effects have been linked to the downregulation of the gene expression of Tie2, a tyrosine kinase receptor crucial for vessel maturation and stability. nih.govmetajournal.com

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, which enhances their motility and invasiveness, facilitating metastasis. This compound has been found to inhibit and potentially reverse EMT. Studies on pancreatic cancer cells have shown that this compound can suppress the TGF-β1-induced EMT. This is achieved by inhibiting the TGF-β1/Smad3 signaling pathway, which is a key regulator of EMT. Consequently, this compound down-regulates the expression of mesenchymal markers such as vimentin (B1176767) and N-cadherin, while up-regulating the epithelial marker E-cadherin. This action effectively suppresses the migration and invasion of cancer cells.

Modulation of Multidrug Resistance in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a variety of anticancer drugs. Research indicates that this compound can modulate MDR through various mechanisms.

One key finding is that this compound can enhance the effectiveness of chemotherapeutic agents like doxorubicin (B1662922). nih.gov Studies on A549 (lung carcinoma) and MCF-7 (breast cancer) cells showed that this compound increased the cellular accumulation of doxorubicin by inhibiting its efflux. nih.govresearchgate.net This effect was attributed to the selective inhibition of Multidrug Resistance-Associated Proteins (MRPs), without affecting the activity of P-glycoprotein (P-gp), another major MDR transporter. nih.govresearchgate.net Consequently, the combination of doxorubicin and this compound resulted in a lower concentration of doxorubicin needed to achieve a cytotoxic effect. nih.gov

In contrast, while this compound itself may not directly inhibit P-gp, it serves as a foundational structure for developing potent P-gp modulators. nih.gov Synthetic derivatives of this compound have been created that act as strong inhibitors of P-gp, effectively reversing MDR in cancer cells that overexpress this transporter. nih.gov Furthermore, the related compound naringin (B1676962) has been shown in animal bioassays to lower the expression of P-gp when administered before doxorubicin, increasing the cancer cells' sensitivity to the drug. researchgate.netznaturforsch.com Naringin appears to interact directly with the transporter, inhibiting its ATPase activity. researchgate.netznaturforsch.com

Table 2: this compound's Role in Modulating Multidrug Resistance

| Cell Line/Model | Resistance Protein | Effect of this compound/Naringin | Outcome |

| A549, MCF-7 cells | MRPs (Multidrug Resistance-Associated Proteins) | Selective inhibition of MRP-mediated drug efflux. nih.govresearchgate.net | Increased intracellular doxorubicin accumulation; enhanced cytotoxicity of doxorubicin. nih.gov |

| Human ABCB1-transfected mouse T-lymphoma cells | P-gp (P-glycoprotein) | This compound derivatives strongly modulated P-gp. nih.gov | Reversal of P-gp mediated multidrug resistance. nih.gov |

| Animal Bioassay | P-gp (P-glycoprotein) | Naringin pre-treatment lowered P-gp expression. researchgate.netznaturforsch.com | Increased sensitivity to doxorubicin. researchgate.netznaturforsch.com |

Neuroprotective Research

This compound has demonstrated significant neuroprotective potential in a variety of preclinical models, suggesting its utility in mitigating neuronal damage and dysfunction associated with neurodegenerative diseases and neurotoxicity.

This compound has been shown to protect neuronal cells from toxicity and programmed cell death (apoptosis) induced by various agents. In cultured mouse neuroblastoma cells, this compound pre-treatment prevented cell death caused by the pesticide carbaryl. nih.gov This protection was associated with a reduction in oxidative stress, maintenance of mitochondrial membrane integrity, upregulation of the anti-apoptotic protein Bcl-2, and downregulation of pro-apoptotic proteins Bax and Caspase-3. nih.gov

Similarly, this compound protects against neurotoxicity induced by the neurotransmitter glutamate. fao.org In primary cultured hippocampal neurons, it mitigated glutamate-induced excitotoxicity by regulating the phosphorylation of key survival proteins, Erk1/2 and Akt. fao.orgnih.gov It also reduced the expression of the cell death proteases caspase-3 and calpain-1. nih.gov

In models relevant to Alzheimer's disease, this compound prevented neurotoxicity and apoptosis in PC12 cells exposed to amyloid-beta (Aβ) peptides. nih.gov The mechanism involves the inhibition of caspase-3 and the activation of the PI3K/Akt survival pathway. nih.gov Research also indicates that this compound can protect against cerebral ischemic injury by inhibiting mitochondria-mediated neuronal apoptosis. researchgate.net This neuroprotective effect is also linked to its ability to activate the Nrf2/ARE antioxidant signaling pathway. spandidos-publications.com

Table 3: this compound's Mechanisms for Preventing Neurotoxicity and Apoptosis

| Neurotoxic Agent | Cell/Animal Model | Protective Mechanisms |

| Carbaryl (pesticide) | Mouse Neuroblastoma Cells | Reduced ROS, maintained mitochondrial potential, downregulated Bax/Caspase-3, upregulated Bcl-2. nih.gov |

| Glutamate | Primary Mouse Hippocampal Neurons | Regulated Erk1/2 and Akt phosphorylation; reduced caspase-3 and calpain-1. fao.orgnih.gov |

| Amyloid-beta (Aβ) | PC12 Cells | Inhibited caspase-3, activated PI3K/Akt pathway, activated AMPK-mediated autophagy. nih.govresearchgate.net |

| Ischemia | Rat Model of Stroke | Inhibited mitochondria-mediated apoptosis. researchgate.net |

Promotion of Neurogenesis and Neuronal Growth

Beyond protecting existing neurons, this compound and its related compounds may also promote the formation of new neurons (neurogenesis). This compound can induce a shift in microglia (the brain's immune cells) towards an M2 phenotype, which is known to release anti-inflammatory and neurotrophic factors that support neurogenesis. nih.gov Furthermore, studies have shown that this compound can enhance the release of crucial growth factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), from astroglial cells. nih.gov

Research on the closely related glycoside, naringin, has provided more direct evidence. In mouse models, naringin treatment promoted adult hippocampal neurogenesis. nih.gov It achieved this by enhancing the proliferation of neural stem/progenitor cells (NSPCs) and accelerating their differentiation and maturation into new neurons. nih.gov The study also observed that naringin could induce the migration of these newly formed neurons, which is a critical step in their integration into neural circuits. nih.gov

The neuroprotective and neurogenic effects of this compound translate to functional improvements in animal models of neurodegenerative diseases. In a mouse model of Alzheimer's disease induced by amyloid-beta, oral administration of this compound ameliorated memory deficits. nih.gov Similarly, in a rat model of vascular dementia, this compound reversed cognitive impairments. researchgate.net Naringin has also been shown to significantly improve learning and memory dysfunction in mouse models of Alzheimer's disease. nih.govspandidos-publications.com

In models of Parkinson's disease, which is characterized by motor dysfunction, this compound has shown promising results. In rotenone-treated rats, this compound administration improved motor skills and body weight. nih.gov This was linked to the overexpression of protective proteins such as parkin and DJ-1 and a reduction in caspase levels. nih.gov Naringin also demonstrated the ability to ameliorate motor dysfunction in a vanadium-induced neurotoxicity model in rodents. aimspress.com

Table 4: Effects of this compound on Cognition and Motor Function in Animal Models

| Animal Model | Disease Model | Functional Improvement |

| Mouse | Alzheimer's Disease (Aβ-induced) | Ameliorated memory deficit. nih.gov |

| Rat | Vascular Dementia | Reversed cognitive deficits. researchgate.net |

| Rat | Parkinson's Disease (Rotenone-induced) | Improved motor skills and body weight. nih.govnih.gov |

| Mouse | Alzheimer's Disease | Improved learning and memory (Naringin). spandidos-publications.com |

| Rodent | Vanadium-induced Neurotoxicity | Ameliorated motor dysfunction (Naringin). aimspress.com |

Alleviation of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative disorders. This compound exerts potent anti-neuroinflammatory effects by modulating key signaling pathways and reducing the production of inflammatory molecules. nih.gov It has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation, leading to decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). nih.govresearchgate.net

This compound also downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov This effect is mediated, in part, by the induction of suppressor of cytokine signaling 3 (SOCS-3). nih.gov Furthermore, this compound can reduce the activation of astrocytes, a type of glial cell involved in neuroinflammation, as indicated by the abatement of glial fibrillary acidic protein (GFAP). nih.gov The compound also inhibits other pro-inflammatory signaling pathways, including JNK, p38 MAPK, and Akt. nih.gov

Table 5: Anti-Neuroinflammatory Mechanisms of this compound

| Inflammatory Mediator/Pathway | Effect of this compound |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased expression/release. nih.govresearchgate.net |

| Inflammatory Enzymes (iNOS, COX-2) | Downregulated expression. nih.govnih.gov |

| NF-κB Signaling Pathway | Suppressed activation. nih.gov |

| JNK, p38 MAPK, Akt Pathways | Reduced phosphorylation/activation. nih.gov |

| SOCS-3 | Induced expression. nih.gov |

| GFAP (Astrocyte Activation Marker) | Reduced expression. nih.gov |

Anti-inflammatory Research

This compound exhibits significant anti-inflammatory properties by modulating various components of the immune response. nih.govtandfonline.com Its effects have been observed in various preclinical models, where it influences the production of inflammatory signaling molecules and the activity of immune cells.

A primary mechanism of this compound's anti-inflammatory action is the suppression of key pro-inflammatory mediators. In models of colitis, this compound administration has been shown to significantly down-regulate the expression of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govwjgnet.comacs.org It also reduces the expression of inducible Nitric Oxide Synthase (iNOS) and Monocyte Chemoattractant Protein-1 (MCP-1), which are involved in the inflammatory cascade. nih.gov In studies on neuroinflammation associated with Parkinson's disease models, this compound decreased the expression of TNF-α. nih.govnih.govmdpi.com Research in models of T cell-mediated immune responses, such as collagen-induced arthritis, has shown that this compound can reduce levels of IL-6 and Interleukin-17A (IL-17A), a cytokine central to certain autoimmune responses. nih.govmdpi.com Furthermore, in a study on colitis, naringin, a related compound, was found to reverse the increased levels of pro-inflammatory factors including TNF-α and Interferon-gamma (IFN-γ). frontiersin.org

This compound has been shown to exert direct modulatory effects on T lymphocytes, which are key drivers of many inflammatory and autoimmune conditions. nih.gov Studies indicate that this compound can suppress the activation and proliferation of T cells. researchgate.net In a model of contact hypersensitivity, a T cell-mediated immune reaction, this compound was found to inhibit T lymphocyte proliferation and induce their apoptosis. researchgate.net It also affects the differentiation of CD4+ T helper (Th) cells. Research has shown that this compound can reduce Th1 and Th17 responses, which are pro-inflammatory, without significantly affecting the Th2 response. nih.gov In a model of collagen-induced arthritis, this compound was found to alleviate the condition by curbing the migration and polarization of CD4+ T lymphocytes. mdpi.com

The anti-inflammatory potential of this compound has been demonstrated in animal models of induced colitis, which mimics human inflammatory bowel disease (IBD). nih.govuni.lubmj.com In mice with colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), oral administration of this compound significantly ameliorated symptoms such as colon shortening, which is a marker of inflammation. nih.gov Histological analysis confirmed that this compound protected the mucosal epithelium from DSS-induced damage. nih.gov The protective effect is linked to the inhibition of the TLR4/NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines and mediators in the colon. nih.gov Similarly, in a rat model of acetic acid-induced colitis, pretreatment with this compound significantly reduced ulceration and inflammatory damage. wjgnet.com Studies with the related compound naringin also show significant alleviation of colitis symptoms, including reduced weight loss and disease activity index. acs.orgfrontiersin.orgresearchgate.net

Antioxidant Research

This compound is recognized for its potent antioxidant capabilities, which stem from its chemical structure and its ability to neutralize harmful free radicals. tandfonline.comvaia.com This activity is a cornerstone of its protective effects against various pathologies initiated or exacerbated by oxidative stress. frontiersin.org

This compound's antioxidant effect is directly related to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net Its molecular structure, particularly its hydroxyl (OH) groups, allows it to donate hydrogen atoms to free radicals, thereby neutralizing them. researchgate.net

In vitro cell-free assays have demonstrated this compound's capacity to effectively scavenge several types of ROS. It has shown the ability to neutralize hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and superoxide (B77818) anions (O₂•⁻). nih.gov The IC50 values, which represent the concentration required to scavenge 50% of the radicals, were determined to be 251.1 µM for hydroxyl radicals, 358.5 µM for hydrogen peroxide, and 360.03 µM for superoxide radicals in one study. nih.gov

In addition to scavenging ROS, this compound also targets RNS. It has been shown to inhibit the production of nitric oxide (NO) radicals, a key RNS, with an IC50 value of 185.6 µM in one analysis. nih.gov This scavenging of RNS, such as nitric oxide and peroxynitrite, helps to mitigate nitrosative stress, which, like oxidative stress, can damage cellular components. nih.govyoutube.com This dual action against both ROS and RNS underscores its comprehensive antioxidant profile. researchgate.net

Induction of Endogenous Antioxidant Systems

This compound has been shown to bolster the body's own antioxidant defenses by activating key signaling pathways. A primary mechanism is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.govspandidos-publications.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. nih.govnih.govcapes.gov.br

Preclinical studies have demonstrated that this compound can increase the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1). spandidos-publications.commdpi.com For instance, in neuronal cells, this compound treatment led to a dose- and time-dependent increase in the transcription of Nrf2, HO-1, and NQO1. spandidos-publications.com This activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway is crucial for protecting cells against oxidative damage. spandidos-publications.com In vivo, this compound administration in a mouse model of diabetes resulted in a significant, approximately 2.5-fold increase in Nrf2 expression in pancreatic tissues compared to control or untreated diabetic mice. nih.gov

Furthermore, this compound has been observed to directly increase the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comresearchgate.net By enhancing these enzymatic activities, this compound helps to neutralize harmful reactive oxygen species (ROS). researchgate.net Studies have also shown that this compound can increase the levels of glutathione (GSH), a critical non-enzymatic antioxidant. nih.govnih.gov

Prevention of Oxidative Stress and Lipid Peroxidation

This compound demonstrates a significant capacity to prevent oxidative stress and the subsequent damage to cellular components, particularly lipids. d-nb.infonih.govkarger.comnih.gov Its chemical structure, featuring hydroxyl groups and a 4-oxo substituent, allows it to effectively scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. nih.gov

In various preclinical models, this compound has been shown to reduce the production of ROS and reactive nitrogen species. nih.govnih.gov For example, it has demonstrated the ability to neutralize hydroxyl radicals, superoxide anions, and hydrogen peroxide in cell-free assays. nih.gov This free-radical scavenging activity contributes to the inhibition of lipid peroxidation, the process by which oxidants damage lipids in cell membranes. d-nb.info

In animal studies, this compound administration has been found to decrease levels of malondialdehyde (MDA) and lipid hydroperoxides, which are markers of lipid peroxidation. nih.govnih.gov For instance, in a model of alcohol-induced liver damage, this compound treatment decreased the levels of thiobarbituric acid reactive substances (TBARS), another indicator of lipid peroxidation. mdpi.com Similarly, in rats with hypertension, this compound treatment reduced serum levels of MDA. researchgate.net

Metabolic Disorder Research

This compound has been extensively investigated for its potential role in managing various aspects of metabolic disorders.

Glucose Homeostasis and Insulin (B600854) Sensitivity Enhancement

Preclinical studies suggest that this compound can improve glucose metabolism and enhance insulin sensitivity. nih.govoup.com In animal models of insulin resistance, such as those induced by high-fructose or high-fat diets, this compound administration has been shown to lower plasma glucose and insulin levels. mdpi.comresearchgate.net

One of the proposed mechanisms for this effect is the enhancement of insulin signaling pathways. Research has shown that this compound can increase the activity of protein tyrosine kinase (PTK) and decrease the activity of protein tyrosine phosphatase (PTP) in the liver, leading to improved tyrosine phosphorylation and insulin signaling. researchgate.net In human adipocytes, this compound has been found to increase the mRNA levels of glucose transporter type 4 (GLUT4), which is responsible for insulin-mediated glucose uptake into cells. mdpi.comnih.gov

A case study in a human subject with diabetes showed that this compound supplementation led to a 17.6% reduction in the homeostatic model assessment of insulin resistance (HOMA-IR), indicating improved insulin sensitivity. nih.gov In vitro studies on human adipocytes further support this, showing that this compound increases the expression of genes involved in insulin sensitivity. mdpi.com

Lipid Metabolism Regulation and Anti-Hyperlipidemic Effects

This compound has demonstrated significant effects on regulating lipid metabolism and combating high lipid levels in the blood. d-nb.infonih.gov In various animal models, this compound supplementation has been associated with a reduction in plasma levels of total cholesterol, triglycerides (TG), and low-density lipoprotein (LDL) cholesterol. karger.comnih.govahajournals.org

The mechanisms behind these anti-hyperlipidemic effects are multifaceted. This compound has been shown to inhibit the secretion of apolipoprotein B (ApoB), a primary component of VLDL and LDL particles, from liver cells. mdpi.comnih.govfrontiersin.org It also appears to enhance hepatic fatty acid oxidation through the activation of peroxisome proliferator-activated receptor-alpha (PPARα) and its coactivator PGC-1α. scienceopen.com Simultaneously, it can suppress the synthesis of new fatty acids by downregulating sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis. mdpi.comscienceopen.com

In LDL receptor-null mice fed a high-fat, high-cholesterol diet, this compound supplementation reduced plasma cholesterol by over 40% and attenuated plasma TG concentrations by approximately 50%. nih.gov This was associated with a significant reduction in hepatic TG secretion. nih.gov

Studies in Models of Non-alcoholic Fatty Liver Disease (NAFLD)

The beneficial effects of this compound on lipid metabolism and inflammation make it a compound of interest in the context of non-alcoholic fatty liver disease (NAFLD). d-nb.infooup.com NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to more severe liver conditions. frontiersin.org

In animal models of NAFLD induced by high-fat or methionine-choline deficient (MCD) diets, this compound has been shown to alleviate hepatic steatosis. nih.govfrontiersin.org It reduces the accumulation of lipids in the liver, as evidenced by histological analysis and measurements of liver TG and cholesterol content. frontiersin.orgresearchgate.net For example, in rats with high-fat diet-induced NAFLD, this compound treatment dose-dependently decreased serum levels of triglycerides, total cholesterol, and liver enzymes such as ALT and AST. frontiersin.org

The mechanisms underlying this compound's effects in NAFLD models include the modulation of lipid metabolism genes and the reduction of inflammation. nih.govcaringsunshine.com It has been found to down-regulate inflammatory pathways such as the NLRP3/NF-κB pathway in the liver. nih.gov

Table 1: Effects of this compound on NAFLD in Preclinical Models

| Model | Key Findings | Reference |

|---|---|---|

| High-Fat Diet-Induced NAFLD Rats | Dose-dependently decreased serum TG, TC, ALT, and AST. Alleviated ballooning degeneration and lipid accumulation in the liver. | frontiersin.org |

| Methionine-Choline Deficient (MCD) Diet Mice | Reduced liver steatosis and injury. Down-regulated the NLRP3/NF-κB inflammatory pathway. | nih.gov |

| Ldlr-/- Mice on a Western Diet | Ameliorated dyslipidemia and reduced hepatic steatosis. | ahajournals.org |

| Lepob/ob Mice | Significantly reduced liver TG by 25%. | oup.com |

Antihypertensive Effects